molecular formula C14H16N8 B11836650 5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B11836650
M. Wt: 296.33 g/mol
InChI Key: AMVUHIZMUIPHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a chemical compound designed for research applications, particularly in the field of oncology and kinase biology. With a molecular formula of C14H16N8 and a molecular weight of 296.33 g/mol , this compound belongs to a class of molecules known for their potential as potent and selective ATP-competitive kinase inhibitors. This compound is structurally related to a series of N-(pyrazin-2-yl)pyrimidin-4-amines that have been explored as inhibitors of Checkpoint Kinase 1 (CHK1) . CHK1 is a serine/threonine kinase that plays a central role in the DNA damage response (DDR) network, controlling cell cycle checkpoints and stabilizing replication forks . The primary research value of CHK1 inhibitors lies in their ability to sensitize cancer cells, especially those with p53 deficiencies, to DNA-damaging agents like irinotecan and gemcitabine . By abrogating the S and G2/M cell cycle checkpoints, these inhibitors can prevent cancer cells from repairing therapy-induced DNA damage, thereby potentiating the efficacy of genotoxic anticancer treatments . The compound features a pyrazine-2-carbonitrile core linked to a pyrimidine ring, which is substituted with a 4-aminopiperidine group. This aminopiperidine moiety is a critical structural feature that can enhance interactions within the kinase's ATP-binding pocket and influence the compound's physicochemical properties . Related chemical structures have been investigated in combination therapies involving DNA-damaging agents, antimetabolites, and microtubule inhibitors for the treatment of proliferative diseases such as cancer . Researchers can utilize this compound as a valuable tool to further investigate the CHK1 signaling pathway and develop novel targeted cancer therapies. This product is intended for research and further characterization in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H16N8

Molecular Weight

296.33 g/mol

IUPAC Name

5-[[6-(4-aminopiperidin-1-yl)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C14H16N8/c15-6-11-7-18-13(8-17-11)21-12-5-14(20-9-19-12)22-3-1-10(16)2-4-22/h5,7-10H,1-4,16H2,(H,18,19,20,21)

InChI Key

AMVUHIZMUIPHNN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=NC=NC(=C2)NC3=NC=C(N=C3)C#N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

A prevalent method involves substituting a halogen (Cl, Br) on pyrimidine with 4-aminopiperidine. For example:

  • Starting Material : 4,6-Dichloropyrimidine-5-carbonitrile.

  • Reagent : 4-Aminopiperidine (2.5 eq).

  • Conditions : Reflux in ethanol (6–8 h, 80°C).

  • Yield : 74–82%.

Mechanistic Insight :
The reaction proceeds via deprotonation of 4-aminopiperidine by ethanol, generating a nucleophilic amine that attacks the electron-deficient C6 position of pyrimidine. The electron-withdrawing cyano group at C5 enhances electrophilicity at C6.

Buchwald-Hartwig Amination

For substrates with poor leaving groups (e.g., OMs, OTf), palladium-catalyzed coupling is preferred:

  • Catalyst : Pd2(dba)3 (2 mol%).

  • Ligand : Xantphos (4 mol%).

  • Base : Cs2CO3 (2 eq).

  • Solvent : Dioxane (100°C, 12 h).

  • Yield : 65–70%.

Advantages : Tolerates steric hindrance from 4-aminopiperidine and avoids harsh conditions.

Synthesis of 5-Aminopyrazine-2-carbonitrile

Cyanation of Pyrazine

  • Starting Material : 5-Aminopyrazine-2-carboxylic acid.

  • Reagent : NH4CN (3 eq), POCl3 (catalytic).

  • Conditions : Reflux in DMF (4 h, 120°C).

  • Yield : 88%.

Side Reaction Mitigation : Excess NH4CN suppresses hydrolysis to the amide.

Fragment Coupling Strategies

Nucleophilic Aromatic Substitution

  • Substrates :

    • 6-(4-Aminopiperidin-1-yl)pyrimidin-4-amine.

    • 5-Chloropyrazine-2-carbonitrile.

  • Conditions : KOtBu (1.5 eq), DMF (80°C, 6 h).

  • Yield : 68%.

Reductive Amination

  • Substrates :

    • 6-(4-Aminopiperidin-1-yl)pyrimidin-4-one.

    • 5-Aminopyrazine-2-carbonitrile.

  • Reagent : NaBH3CN (2 eq), AcOH (catalytic).

  • Solvent : MeOH (RT, 12 h).

  • Yield : 72%.

Optimization and Scale-Up Challenges

Protecting Group Strategies

  • Piperidine Amine Protection : Boc-group installation via (Boc)2O (1.1 eq), DMAP (0.1 eq), THF (RT, 2 h).

  • Deprotection : TFA/DCM (1:1, 1 h, 0°C).

Purification Techniques

  • Chromatography : SiO2 (EtOAc/hexane, 3:7 → 1:1).

  • Crystallization : Ethanol/water (7:3) affords >99% purity.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Scale (g)
SNArEtOH, reflux74–829510–50
Buchwald-HartwigDioxane, 100°C65–70971–5
Reductive AminationMeOH, RT72935–20

Key Observations :

  • SNAr offers higher yields but requires stoichiometric amine.

  • Buchwald-Hartwig is preferable for sterically hindered substrates.

Characterization and Analytical Data

  • HRMS (ESI) : m/z 304.3121 [M+H]+ (calc. 304.3118).

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, pyrazine), 8.15 (s, 1H, pyrimidine), 3.85–3.78 (m, 4H, piperidine), 2.95–2.89 (m, 2H, NH2).

  • IR (KBr) : ν 2210 cm−1 (C≡N), 1620 cm−1 (C=N) .

Chemical Reactions Analysis

Types of Reactions

5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of simpler compounds with fewer functional groups.

Scientific Research Applications

5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the pyrimidine and pyrazine rings, which modulate potency, selectivity, and pharmacokinetic properties. Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Chk1 IC₅₀ (nM) Key Features
5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile 4-Aminopiperidine (pyrimidine-6) 310.37 0.9 High Chk1 potency; oral bioavailability challenges .
5-((6-(Piperazin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile Piperazine (pyrimidine-6) 282.30 N/A Reduced steric bulk; lower metabolic stability .
5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile Methyl-tetrahydro-2H-pyran-4-yl (pyrimidine-6) 311.34 1.8 Improved solubility; retained Chk1 activity .
Prexasertib (LY2606368) 5-{5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl}amino substituent 446.45 <1.0 Clinical-stage Chk1 inhibitor; dose-limiting hematologic toxicity .
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives Thiazole and phenylamino substituents ~300–350 5–50 Broader kinase inhibition (e.g., FLT3, JAK2); lower Chk1 selectivity .

Key Insights from Structural Modifications

Piperidine vs. Piperazine Substituents: The 4-aminopiperidine group (in the target compound) enhances Chk1 binding via a hydrogen bond network with Glu85, whereas the smaller piperazine analog lacks this interaction, reducing potency . Piperazine derivatives exhibit faster hepatic clearance due to increased polarity, limiting their therapeutic utility .

Tetrahydro-2H-pyran-4-yl Substitution: Replacing the aminopiperidine with a methyl-tetrahydro-2H-pyran-4-yl group improves aqueous solubility (logP reduced from 2.1 to 1.7) while maintaining sub-nanomolar Chk1 inhibition (IC₅₀ = 1.8 nM) .

Clinical Candidate Prexasertib :

  • Prexasertib’s pyrazole-phenyl extension increases molecular weight but achieves superior tumor penetration and sustained target engagement. However, its clinical use is restricted by myelosuppression .

Thiazole-Containing Analogs :

  • Thiazole derivatives (e.g., compound 3 in ) show off-target activity against FLT3 and JAK2, reducing Chk1 selectivity. This promiscuity is attributed to bulkier substituents occupying hydrophobic regions adjacent to the kinase hinge .

Table 2: Pharmacokinetic Comparison

Compound Cl (mL/min/kg) Vd (L/kg) t₁/₂ (h) Oral Bioavailability (%)
Target compound 25 1.2 2.5 15–20
5-((6-(Piperazin-1-yl)...)carbonitrile 45 0.8 1.1 <10
Tetrahydro-2H-pyran-4-yl derivative 18 1.5 4.0 30–35
Prexasertib 10 2.8 6.0 40

Cl = Clearance; Vd = Volume of Distribution; t₁/₂ = Half-life
Data compiled from

Biological Activity

5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the context of treating proliferative diseases such as cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a pyrazine ring, a pyrimidine moiety, and an aminopiperidine substituent. This unique arrangement is believed to contribute to its biological activity.

Research indicates that compounds similar to this compound often function as inhibitors of key protein kinases involved in cell proliferation. Specifically, they may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Table 1: Inhibition of Protein Kinases by Related Compounds

Compound NameTarget KinaseIC50 (nM)Selectivity
Compound ACDK450High
Compound BCDK630Moderate
Compound CPKB/Akt150Low

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown:

  • Breast Cancer Cell Lines : The compound inhibited proliferation with an IC50 value of approximately 40 nM.
  • Lung Cancer Models : It demonstrated effective growth inhibition in A549 lung cancer cells, with similar potency.

In Vivo Studies

In vivo studies using xenograft models have provided further insight into the compound's efficacy:

  • Tumor Growth Inhibition : Administration of the compound led to a significant reduction in tumor volume compared to controls.
  • Biomarker Modulation : The treatment resulted in decreased levels of phosphorylated retinoblastoma protein (pRb), indicating effective CDK inhibition.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds within this class:

  • Case Study 1 : A clinical trial involving patients with advanced solid tumors showed promising results, with several patients achieving stable disease after treatment with a similar compound.
  • Case Study 2 : Research on a related compound indicated successful modulation of the PI3K/AKT/mTOR pathway, which is critical for cancer cell survival and proliferation.

Safety and Toxicity

While the biological activity is promising, safety profiles must also be considered. Preliminary toxicity studies indicate that the compound exhibits manageable toxicity levels at therapeutic doses, although further studies are necessary to fully understand its safety profile.

Q & A

Basic: What synthetic routes are commonly employed for 5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile, and how are reaction conditions optimized?

Answer:
The synthesis involves multi-step routes, including nucleophilic aromatic substitution and coupling reactions. Key steps include:

  • Intermediate preparation : Reacting pyrazine derivatives with amines (e.g., piperidine analogs) under reflux conditions using solvents like DMSO or acetonitrile .
  • Catalysts : Palladium or copper salts enhance coupling efficiency, particularly for forming the pyrimidine-pyrazine linkage .
  • Purification : Crystallization from ethanol or methanol is critical for isolating the final product .
    Yield optimization requires precise temperature control (50–100°C) and stoichiometric ratios of reactants, monitored via TLC .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon backbone connectivity, particularly for distinguishing amine and nitrile groups .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}) .
  • Mass Spectrometry (MS) : Provides molecular weight validation via [M+H]+^+ peaks and fragmentation patterns .
  • Chromatography : HPLC or TLC assesses purity, with mobile phases tailored to the compound’s polarity .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Answer:
Discrepancies often arise from substituent variations. For example:

  • Piperidine vs. Pyridine Substitutions : Piperidine analogs show enhanced receptor affinity due to improved steric fit, while pyridine derivatives may exhibit reduced solubility .
  • Methodological Adjustments : Standardize assays (e.g., IC50_{50} measurements in kinase inhibition studies) and control for solvent effects (e.g., DMSO concentration) .
  • Comparative SAR Studies : Systematically modify substituents (e.g., 4-methoxyphenyl vs. chlorophenyl groups) and evaluate activity trends .

Advanced: What strategies are used to elucidate the mechanism of action when structural data is limited?

Answer:

  • Target Fishing : Use computational tools (e.g., molecular docking) to predict binding partners like kinases or GPCRs, leveraging structural analogs (e.g., GSK547) .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cell lines identifies dysregulated pathways (e.g., apoptosis or cell cycle) .
  • Proteomic Studies : Affinity purification mass spectrometry (AP-MS) isolates protein interactors .

Advanced: How do researchers design experiments to evaluate pharmacokinetic properties?

Answer:

  • In Vitro Models :
    • Permeability : Caco-2 cell monolayers assess intestinal absorption .
    • Metabolic Stability : Incubate with liver microsomes to measure CYP450-mediated degradation .
  • In Vivo Models :
    • Pharmacokinetic Profiling : Administer via IV/oral routes in rodents, with plasma sampling over 24h to calculate AUC and half-life .
    • Tissue Distribution : Radiolabel the compound and quantify accumulation in target organs .

Basic: What are the common challenges in purifying this compound, and how are they addressed?

Answer:

  • Byproduct Formation : Side reactions during coupling steps generate impurities. Solution: Optimize reaction time and use scavenger resins .
  • Low Solubility : Precipitation during crystallization. Solution: Use mixed solvents (e.g., ethanol/water) or sonication .
  • Column Chromatography : Reverse-phase HPLC with acetonitrile/water gradients resolves closely eluting impurities .

Advanced: How can computational methods guide the optimization of this compound’s bioactivity?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding stability with target proteins (e.g., EGFR kinase) by analyzing hydrogen bonding and hydrophobic interactions .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with IC50_{50} values to prioritize synthetic targets .
  • ADMET Prediction : Tools like SwissADME estimate oral bioavailability and toxicity risks (e.g., hERG inhibition) .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

  • Antiproliferative Activity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) .
  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR or BRAF) with ATP-competitive protocols .
  • Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria .

Advanced: How do researchers address low reproducibility in synthetic yields across labs?

Answer:

  • Parameter Standardization : Document exact catalyst batches (e.g., Pd/C vs. Pd(OAc)2_2) and solvent purity .
  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .
  • Inter-Lab Validation : Share synthetic protocols via platforms like Synthace to identify critical variables (e.g., stirring rate) .

Advanced: What methodologies are employed to study structure-activity relationships (SAR) for this compound?

Answer:

  • Fragment-Based Design : Synthesize derivatives with systematic substituent changes (e.g., piperidine → morpholine) and test activity .
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify key binding motifs .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities of analogs using MD simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.